molecular formula C9H6Br2N2 B6162590 2-bromo-1-(3-bromophenyl)-1H-imidazole CAS No. 1282279-18-8

2-bromo-1-(3-bromophenyl)-1H-imidazole

Cat. No.: B6162590
CAS No.: 1282279-18-8
M. Wt: 302
InChI Key:
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Description

2-Bromo-1-(3-bromophenyl)-1H-imidazole is a chemical compound with the molecular formula C9H6Br2N2. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3-bromophenyl)-1H-imidazole typically involves the bromination of 1-(3-bromophenyl)-1H-imidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction:

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-(3-bromophenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-bromophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form halogen bonds with target molecules, enhancing binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-bromophenyl)-1H-imidazole
  • 2-Bromo-1-(2-bromophenyl)-1H-imidazole
  • 1-(3-Bromophenyl)-1H-imidazole

Uniqueness

2-Bromo-1-(3-bromophenyl)-1H-imidazole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to other brominated imidazole derivatives.

Properties

CAS No.

1282279-18-8

Molecular Formula

C9H6Br2N2

Molecular Weight

302

Purity

95

Origin of Product

United States

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